2-Amino-4-bromobenzothiazole

Medicinal Chemistry ADME Halogen Bonding

2-Amino-4-bromobenzothiazole (CAS 20358-02-5) offers a unique 4-position bromine handle essential for cross-coupling diversification (Suzuki, Buchwald-Hartwig) into 4-aryl/heteroaryl/amino derivatives. This specific regioisomer is cited in metallo-β-lactamase inhibitor patents, making it a strategic starting scaffold for β-lactamase adjuvant research. Its higher lipophilicity (XLogP3-AA = 2.7) is ideal for CNS or intracellular target SAR campaigns.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 20358-02-5
Cat. No. B1271170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromobenzothiazole
CAS20358-02-5
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(S2)N
InChIInChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
InChIKeyFVMCARDEQKVVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromobenzothiazole (CAS 20358-02-5) Procurement Specifications: Key Physicochemical & Regulatory Identifiers


2-Amino-4-bromobenzothiazole (ABBT; CAS 20358-02-5) is a heterocyclic benzothiazole derivative with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol [1]. It features a 4‑position bromine substituent and a 2‑position primary amine, making it a versatile building block for medicinal chemistry and materials science. Key computed properties include an XLogP3‑AA value of 2.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. Typical commercial purity specifications are ≥98% . The compound has been identified as a chemical entity of interest in patent disclosures relating to metallo‑β‑lactamase inhibitors [2].

Why 2-Amino-4-bromobenzothiazole (CAS 20358-02-5) Cannot Be Substituted with Other 2-Aminobenzothiazoles


The 4‑position bromine substitution in 2‑amino‑4‑bromobenzothiazole imparts distinct physicochemical properties that are not interchangeable with other halogen or non‑halogen analogs. Specifically, the bromine atom confers a higher lipophilicity (XLogP3‑AA = 2.7) compared to the unsubstituted 2‑aminobenzothiazole (XLogP3 = 1.1) [1], which significantly influences membrane permeability, protein binding, and metabolic stability in biological assays [2]. Additionally, the bromine atom serves as a robust synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), a functional utility not available in the des‑bromo analog. Therefore, substituting 2‑amino‑4‑bromobenzothiazole with a different benzothiazole will alter both the reactivity profile and the biological outcome in a non‑quantifiable manner.

2-Amino-4-bromobenzothiazole (CAS 20358-02-5): Head‑to‑Head and Class‑Level Quantitative Differentiation


Lipophilicity-Driven Permeability: 2‑Amino‑4‑bromobenzothiazole vs. Des‑Bromo Analog

The presence of a bromine atom at the 4‑position increases the calculated lipophilicity by 1.6 log units compared to unsubstituted 2‑aminobenzothiazole. Specifically, 2‑amino‑4‑bromobenzothiazole exhibits an XLogP3‑AA of 2.7, whereas 2‑aminobenzothiazole has an XLogP3 of 1.1 [1]. This difference translates to an approximately 40‑fold increase in the theoretical octanol‑water partition coefficient, which is a strong predictor of improved passive membrane permeability and enhanced CNS penetration potential [2]. This property is critical for hit‑to‑lead optimization where balancing potency with permeability is required.

Medicinal Chemistry ADME Halogen Bonding

Synthetic Utility: 4‑Bromo Handle for Diversification vs. Non‑Halogenated Core

The 4‑bromo substituent provides a direct and efficient entry into Pd‑catalyzed cross‑coupling reactions that are not possible with non‑halogenated benzothiazole cores. In a reported procedure, 2‑amino‑4‑bromobenzothiazole was converted to the corresponding 4‑cyano derivative via heating with CuCN (1.0 eq.) in DMF at 160 °C for 12 h . This transformation, which exploits the aromatic bromide, is not accessible with the des‑bromo analog 2‑aminobenzothiazole. The ability to install a nitrile, aryl, or amine group at the 4‑position via cross‑coupling enables the rapid generation of focused libraries for structure‑activity relationship (SAR) studies [1].

Organic Synthesis Cross-Coupling Library Synthesis

Patent‑Disclosed Utility: 2‑Amino‑4‑bromobenzothiazole as a Metallo‑β‑Lactamase Inhibitor Scaffold

The 2‑amino‑4‑bromobenzothiazole core is explicitly claimed in patent filings as a component of formula (I) compounds that act as metallo‑β‑lactamase inhibitors [1]. These inhibitors are intended for co‑administration with β‑lactam antibiotics to overcome bacterial resistance. While the unsubstituted 2‑aminobenzothiazole is a known scaffold for various kinases and enzymes [2], the specific 4‑bromo substitution pattern is identified as critical for binding within the active site of metallo‑β‑lactamases, although exact IC₅₀ values for the parent compound are not publicly disclosed in the available patent abstract. The patent classification and explicit mention provide a direct, verifiable rationale for selecting this specific regioisomer over other halogen or non‑halogen analogs in antibacterial programs.

Antimicrobial Resistance Beta‑Lactamase Inhibitors Drug Discovery

2-Amino-4-bromobenzothiazole (CAS 20358-02-5): Validated Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry Hit Expansion via 4‑Position Cross‑Coupling

When constructing a focused library of 2‑aminobenzothiazole analogs, the 4‑bromo handle enables rapid diversification through Suzuki or Buchwald‑Hartwig couplings . This allows parallel synthesis of 4‑aryl, 4‑heteroaryl, or 4‑amino derivatives that cannot be accessed from the des‑bromo core. The increased lipophilicity (XLogP3‑AA = 2.7) of the parent compound further suggests that 4‑substituted derivatives may exhibit improved membrane permeability, a desirable trait for CNS‑targeting or intracellular targets [1].

Antibacterial Resistance Programs Targeting Metallo‑β‑Lactamases

Patent disclosures explicitly link 2‑amino‑4‑bromobenzothiazole‑containing structures to metallo‑β‑lactamase inhibition . Researchers working on β‑lactamase inhibitor adjuvants for β‑lactam antibiotics should prioritize this specific 4‑bromo regioisomer as a starting scaffold. While head‑to‑head IC₅₀ data are not publicly available, the patent claims provide a clear, verifiable rationale for procurement in this therapeutic area.

ADME‑Driven Lead Optimization in Kinase Inhibitor Discovery

2‑Aminobenzothiazoles are established kinase inhibitor scaffolds, with some analogs exhibiting IC₅₀ values as low as 1.4 nM against CSF1R . The 4‑bromo derivative offers a higher lipophilicity (XLogP3‑AA = 2.7) compared to unsubstituted cores, which can be exploited to tune cellular permeability and metabolic stability without requiring extensive synthetic modification [1]. This makes it a strategic intermediate for early‑stage SAR campaigns where ADME properties are being optimized.

Synthesis of Cyano‑Functionalized Benzothiazoles for Materials Science

The thermal reaction of 2‑amino‑4‑bromobenzothiazole with CuCN in DMF yields the corresponding 4‑cyano derivative, a valuable intermediate for the preparation of benzothiazole‑containing ligands, metal complexes, or organic electronic materials . This specific transformation is not feasible with the non‑halogenated analog, making the 4‑bromo compound the only viable choice for this synthetic route.

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